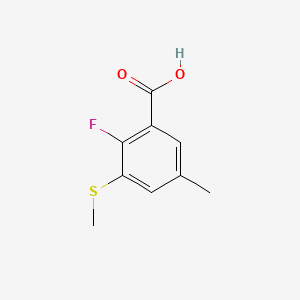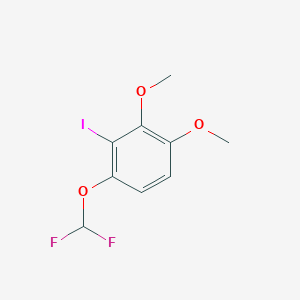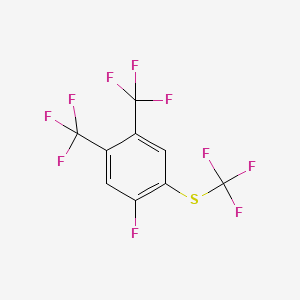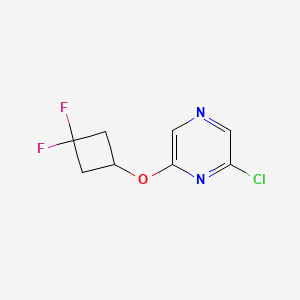
2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine is a chemical compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro group and a difluorocyclobutoxy moiety, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 3,3-difluorocyclobutanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include potassium carbonate or sodium hydride as bases, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative.
科学的研究の応用
2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2-Chloro-6-(3-methoxypropylamino)pyrazine: Similar in structure but with a methoxypropylamino group instead of the difluorocyclobutoxy moiety.
2-Chloro-6-hydroxy-3,5-diphenylpyrazine:
Uniqueness: 2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine is unique due to the presence of the difluorocyclobutoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C8H7ClF2N2O |
|---|---|
分子量 |
220.60 g/mol |
IUPAC名 |
2-chloro-6-(3,3-difluorocyclobutyl)oxypyrazine |
InChI |
InChI=1S/C8H7ClF2N2O/c9-6-3-12-4-7(13-6)14-5-1-8(10,11)2-5/h3-5H,1-2H2 |
InChIキー |
JOKACJOJGAZJBK-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)OC2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


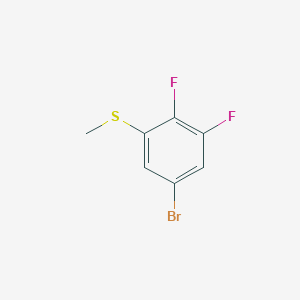
![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)

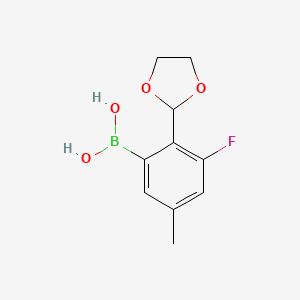
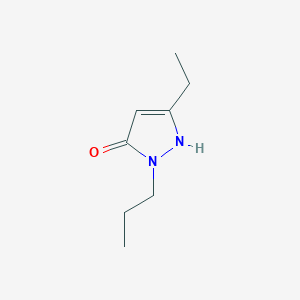
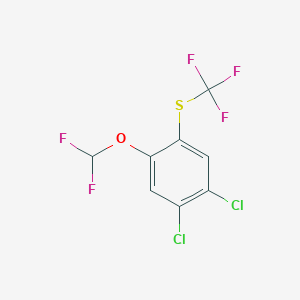
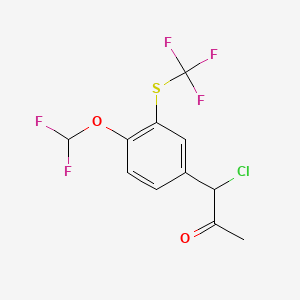

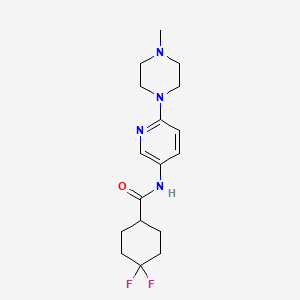
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
